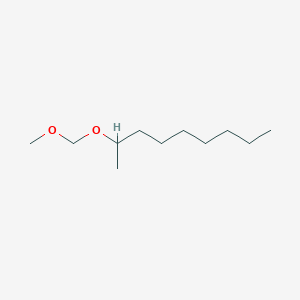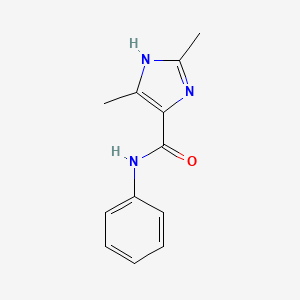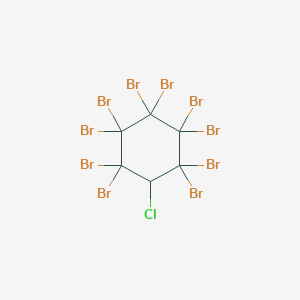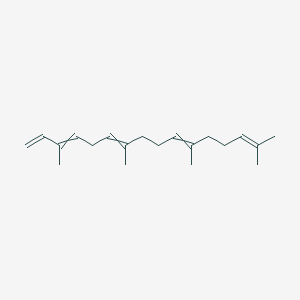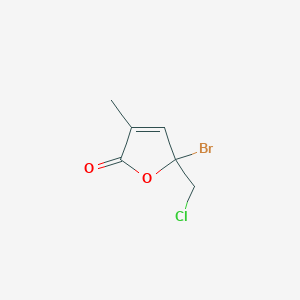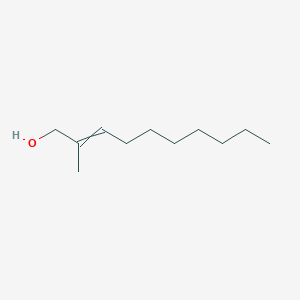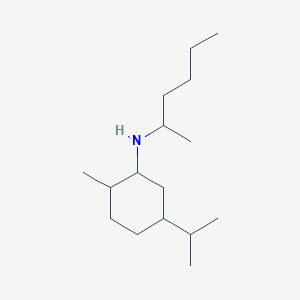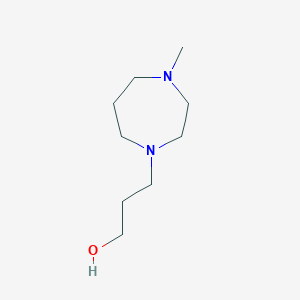
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea is a chemical compound characterized by the presence of a dichlorinated furanone ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea typically involves the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone with an appropriate isocyanate or urea derivative. One common method involves treating 3,4-dichloro-5-hydroxy-2(5H)-furanone with methyl chloroformate in the presence of diisopropylethylamine (Hünig’s base) to form the corresponding carbonate, which can then be reacted with an amino alcohol to yield the desired urea compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The dichlorinated furanone ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methyl chloroformate, diisopropylethylamine, and various nucleophiles such as amines and alcohols . Reaction conditions typically involve room temperature reactions in solvents like toluene.
Major Products
The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, reacting with secondary amines can yield 5-amino derivatives of the furanone ring .
Scientific Research Applications
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea involves its interaction with specific molecular targets and pathways. The dichlorinated furanone ring can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo nucleophilic substitution reactions suggests it may interact with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-hydroxy-2(5H)-furanone: A precursor in the synthesis of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea, this compound shares the dichlorinated furanone ring but lacks the urea moiety.
Mucochloric Acid: Another dichlorinated furanone derivative, mucochloric acid has similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both the dichlorinated furanone ring and the urea moiety.
Properties
CAS No. |
76220-03-6 |
|---|---|
Molecular Formula |
C5H4Cl2N2O3 |
Molecular Weight |
211.00 g/mol |
IUPAC Name |
(3,4-dichloro-5-oxo-2H-furan-2-yl)urea |
InChI |
InChI=1S/C5H4Cl2N2O3/c6-1-2(7)4(10)12-3(1)9-5(8)11/h3H,(H3,8,9,11) |
InChI Key |
JYNNTSZRXSFUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)Cl)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


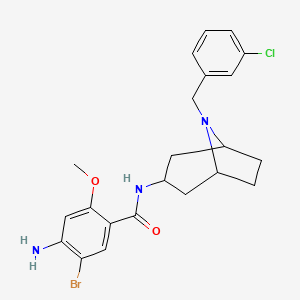
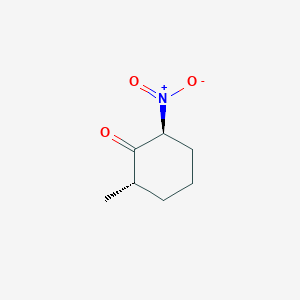

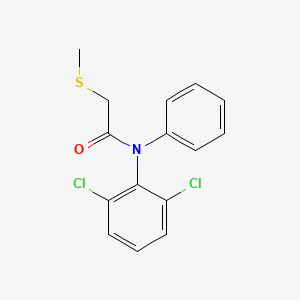
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
